molecular formula C11H9ClF6OS B14071459 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene

Cat. No.: B14071459
M. Wt: 338.70 g/mol
InChI Key: SMWRFCBPQNIRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives with suitable functional groups.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced via a trifluoromethoxylation reaction, often using trifluoromethoxy reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled reactions.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Implementing purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halides, nucleophiles, and electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of biological pathways.

    Chemical Reactivity: Undergoing chemical reactions that result in the formation of active intermediates or products with biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene: A similar compound with a fluorine atom instead of a trifluoromethylthio group.

    1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene: A compound with an ethyl group instead of a trifluoromethylthio group.

Properties

Molecular Formula

C11H9ClF6OS

Molecular Weight

338.70 g/mol

IUPAC Name

1-(3-chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9ClF6OS/c12-5-1-2-7-3-4-8(20-11(16,17)18)6-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

SMWRFCBPQNIRRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)OC(F)(F)F)CCCCl

Origin of Product

United States

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